molecular formula C7H8OS B1302944 2,5-Dimethylthiophene-3-carbaldehyde CAS No. 26421-44-3

2,5-Dimethylthiophene-3-carbaldehyde

Cat. No.: B1302944
CAS No.: 26421-44-3
M. Wt: 140.2 g/mol
InChI Key: WVIQPBIZBQRJAD-UHFFFAOYSA-N
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Description

2,5-Dimethylthiophene-3-carbaldehyde is an aromatic organic compound belonging to the thiophene family. It is characterized by a thiophene ring substituted with two methyl groups at positions 2 and 5, and an aldehyde group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylthiophene-3-carbaldehyde typically involves the formylation of 2,5-dimethylthiophene. One common method is the Vilsmeier-Haack reaction, where 2,5-dimethylthiophene reacts with a formylating agent such as dichloromethoxymethane in the presence of a Lewis acid like titanium tetrachloride. The reaction is carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylthiophene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dimethylthiophene-3-carbaldehyde has garnered significant attention in scientific research due to its versatile applications:

Mechanism of Action

The mechanism of action of 2,5-Dimethylthiophene-3-carbaldehyde varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function and leading to various biological outcomes .

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethylthiophene-3-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group on the thiophene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name

2,5-dimethylthiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-5-3-7(4-8)6(2)9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIQPBIZBQRJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376426
Record name 2,5-dimethylthiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26421-44-3
Record name 2,5-dimethylthiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 26421-44-3
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Synthesis routes and methods I

Procedure details

Phosphorus oxychloride (10 ml) was slowly added dropwise to dimethylformamide (30 g) under ice-cooling, and 2,5-dimethylthiophene (11.2 g) was added. The mixture was stirred at 100° C. for 15 hours, poured into water and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give 2,5-dimethyl-3-thiophenecarbaldehyde (1.41 g). 2,5-Dimethyl-3-thiophenecarbaldehyde (3.89 g) synthesized in this manner was dissolved in acetonitrile (30 ml), and sodium dihydrogen phosphate (1.2 g) in water (15 ml) and 30% aqueous hydrogen peroxide (3.5 ml) were added dropwise. The mixture was stirred at room temperature for 2 hours, alkalified with 1N aqueous sodium hydroxide and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 2,5-dimethyl-3-thiophenecarboxylic acid (4.09 g) as crystals.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To DMF (100 mL) stirred in an ice bath was added POCl3 (25 mL) drop wise followed by the addition of 2,5-dimethyl-thiophene (5 mL). The solution was warmed to room temperature and then was heated at 80° C. overnight. The reaction was cooled to room temperature and was slowly added to ice. Sodium acetate was added to bring the pH to between 5 and 6. The aqueous portion was extracted with ethyl acetate, and the organic portion was dried over sodium sulfate, concentrated under reduced pressure and purified on a silica gel column (eluent: 10:1:hexanes:EtOAc→4:1:hexanes:EtOAc to yield 2,5-dimethyl-thiophene-3-carboxaldehyde (1.5 g).
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25 mL
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Synthesis routes and methods V

Procedure details

To a solution (20 mL) of 2,5-dimethylthiophene-3-carboxylic acid (920 mg) in tetrahydrofuran was added 1.0M borane-tetrahydrofuran complex in tetrahydrofuran solution (7.07 mL) at 0° C., and the mixture was stirred at room temperature overnight. 1.0M Borane-tetrahydrofuran complex in tetrahydrofuran solution (14.1 mL) was added, and the mixture was further stirred at room temperature for 3 hr. 1N Hydrochloric acid was added to quench the reaction, tetrahydrofuran was evaporated using evaporator, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by NH-silica gel column chromatography (ethyl acetate:hexane=2:3, volume ratio) to give a yellow oil. To a solution of the obtained oil in tetrahydrofuran (10 mL) was added activated manganese dioxide (3.32 g), and the mixture was stirred at room temperature overnight. Manganese dioxide was filtered off, and the filtrate was concentrated under reduced pressure to give the title compound (562 mg, 68%) as a yellow oil.
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20 mL
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14.1 mL
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10 mL
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3.32 g
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Yield
68%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-Dimethylthiophene-3-carbaldehyde
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